N'-[1-amino-2-(4-chlorophenyl)ethylidene](tert-butoxy)carbohydrazide
Description
N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide is a carbohydrazide derivative featuring a 4-chlorophenyl ethylidene group, an amino substituent, and a tert-butoxy moiety.
Properties
IUPAC Name |
tert-butyl N-[[1-amino-2-(4-chlorophenyl)ethylidene]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCQFLSZOPKRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159016-24-7 | |
| Record name | 1,1-Dimethylethyl 2-[2-(4-chlorophenyl)-1-iminoethyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159016-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of N’-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N’-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of carbohydrazide compounds exhibit notable antimicrobial properties. N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide has been studied for its efficacy against various bacterial strains, demonstrating potential as a lead compound for developing new antimicrobial agents.
Case Study: Synthesis and Evaluation
A study conducted by Abdel-Wahab et al. (2023) synthesized several carbohydrazide derivatives, including the compound , and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .
Agrochemical Applications
Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Its structure allows for modifications that can enhance its activity against pests while minimizing toxicity to non-target organisms. Research has indicated that compounds with similar structures can disrupt the biological processes of pests, leading to their death.
Patent Insights
A patent application highlighted the development of compounds that widen the spectrum of pesticides, with N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide being part of a broader class of compounds aimed at improving agricultural yields by effectively managing pest populations .
Chemical Synthesis and Research
Building Block for Complex Molecules
N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide serves as a versatile building block in organic synthesis. Its unique structure can facilitate the formation of more complex molecules through various chemical reactions, including condensation and cyclization.
Research Application: Synthesis of Novel Compounds
In synthetic organic chemistry, this compound has been used to create novel triazole derivatives that exhibit enhanced biological activities. The ability to modify the tert-butoxy group allows chemists to tailor the properties of the resulting compounds for specific applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N’-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Features of Analogous Compounds
| Compound Name | Core Structure | Key Substituents | IR Spectral Peaks (cm⁻¹) | Reference |
|---|---|---|---|---|
| N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide | Carbohydrazide | 4-chlorophenyl, tert-butoxy, amino | N/A (data not provided) | Target |
| 2-[1-(4-chlorophenyl)ethylidene]-N,N-dimethylhydrazine carbothioamide (TZ03) | Thiosemicarbazide | 4-chlorophenyl, dimethylamino | 3471 (N-H), 1589 (C=N) | |
| (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide | Formohydrazide | 4-chlorophenyl, thiophene | 1620 (C=N), 1560 (C=C) | |
| Acetic acid phenoxy-[1-(4-chlorophenyl)ethylidene] hydrazide (4f) | Acetohydrazide | 4-chlorophenyl, phenoxy | 3410 (N-H), 1620 (C=N) | |
| (E)-N′-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide | Hydroxybenzohydrazide | 4-chlorophenyl, hydroxyl | 3200 (C-H Ar.), 1620 (C=N) |
Key Observations :
- Functional Groups: The tert-butoxy group in the target compound distinguishes it from analogues with hydroxy (), thiophene (), or phenoxy () substituents. This bulky group may reduce polarity and enhance lipophilicity compared to hydroxy-containing derivatives.
- Spectral Trends : IR peaks for C=N (1560–1620 cm⁻¹) and N-H (3410–3471 cm⁻¹) are consistent across hydrazide derivatives, confirming the presence of imine and amide bonds .
Key Trends :
- Halogen Effects : The 4-chlorophenyl group enhances bioactivity across analogues, as seen in antiviral (), antitubercular (), and antibacterial () activities.
- Role of Substituents : Hydroxy groups (e.g., 2-hydroxybenzohydrazide) may improve hydrogen bonding with biological targets, while bulky tert-butoxy groups could alter membrane permeability or binding kinetics.
Physicochemical and Crystallographic Properties
- Crystal Structures : Compounds like (1E)-N′-[(1E)-1-(4-chlorophenyl)ethylidene]hydrazine-1-carbohydrazonamide exhibit Sn···Cl secondary bonding, stabilizing crystal lattices . The tert-butoxy group in the target compound may disrupt such interactions due to steric hindrance.
- Melting Points : Analogues with hydroxy groups (e.g., H25 in ) show higher melting points (223–225°C) due to intermolecular hydrogen bonding, whereas tert-butoxy derivatives likely have lower melting points.
Biological Activity
N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies, case reports, and experimental data.
- Molecular Formula : C₁₆H₂₄ClN₃O₃
- Molecular Weight : 341.84 g/mol
- CAS Number : 1053657-53-6
- Purity : ≥95% .
The compound exhibits biological activity primarily through its interaction with specific cellular pathways. Key mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDKs, which play a crucial role in cell cycle regulation and are often overactive in cancer cells .
- Signal Transduction Modulation : The compound may influence signal transducers and activators of transcription (STATs), particularly STAT3, which is linked to tumorigenesis .
Antitumor Activity
Recent studies have highlighted the antitumor properties of N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its antitumor properties, preliminary studies suggest that this compound may exhibit anti-inflammatory activity. The presence of the tert-butoxy group is thought to enhance its solubility and bioavailability, potentially increasing its efficacy in inflammatory models.
Case Studies
-
Study on Antiproliferative Activity :
A study evaluated the antiproliferative effects of several hydrazone derivatives, including N'-1-amino-2-(4-chlorophenyl)ethylidenecarbohydrazide. The compound was found to significantly inhibit the proliferation of HCT116 and NCI-H460 cell lines, suggesting its potential as a therapeutic agent against colorectal and lung cancers . -
Mechanistic Insights :
Another research effort focused on understanding the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways, leading to programmed cell death, which is a desirable effect in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
